

Application Notes and Protocols for Nickel-Yttrium Composites in Hydrogen Storage

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Compound of Interest

Compound Name: *nickel;yttrium*

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These application notes provide a comprehensive overview of the synthesis, characterization, and hydrogen storage performance of nickel-yttrium-based composite materials. The protocols detailed below are representative of common methodologies used in the field for evaluating such materials, particularly their application in enhancing the hydrogen sorption properties of magnesium hydride (MgH_2).

Introduction

Nickel (Ni) and Yttrium (Y) are frequently incorporated into hydrogen storage materials, such as magnesium hydride, to improve their thermodynamic and kinetic properties. Yttrium, often in the form of YH_x , is known to act as a catalyst and create pathways for hydrogen diffusion. Nickel can form intermetallic compounds like Mg_2Ni , which acts as a "hydrogen pump," facilitating the dissociation and recombination of hydrogen atoms on the material's surface. This synergistic effect makes Ni-Y composites and alloys promising candidates for solid-state hydrogen storage applications.

Recent research has focused on nanostructured composites and alloys, such as Mg-Ni-Y thin ribbons, which can offer improved hydrogen storage capacity and faster absorption/desorption kinetics.

Data Presentation

The following tables summarize representative quantitative data for Mg-based hydrogen storage materials with Ni and Y additives. The data is compiled from various sources and represents typical performance metrics.

Table 1: Hydrogen Storage Properties of Selected Mg-based Composites

Material Composition	Synthesis Method	Max. Gravimetric Capacity (wt.%)	Absorption Conditions	Desorption Conditions	Reference
MgH ₂ + 5 wt% Ni	Ball Milling	6.7	3 MPa H ₂ , 125°C	300°C	[1]
Mg ₉₆ NiLa ₃	Vacuum Melting	~4.4	3.6 MPa H ₂ , 360°C	360°C	[2]
Mg-Ni-Y Thin Ribbon	Melt Quenching	Varies with composition	Not specified	Not specified	[3]
Mg ₂ Ni	High-Pressure Torsion	3.8	2 MPa H ₂ , 350°C	Not specified	[4]

Table 2: Kinetic and Thermodynamic Data

Material	Parameter	Value	Unit
MgH ₂ + 5 wt% Ni	Dehydrogenation Activation Energy	71	kJ/mol
MgH ₂ + 5 wt% Ni	Hydrogenation Activation Energy	28.03	kJ/mol
Mg ₉₆ NiLa ₃	Hydrogenation Saturation (2 min @ 360°C)	86.4	%
Mg ₂ NiH ₄	Decomposition Onset Temperature	~225	°C

Experimental Protocols

Synthesis of Mg-Ni-Y Composite by Mechanical Alloying

This protocol describes a common method for synthesizing nanostructured Mg-based composites containing Ni and Y.

Materials and Equipment:

- High-purity magnesium, nickel, and yttrium powders
- Planetary ball mill with hardened steel vials and balls
- Argon-filled glovebox
- Digital balance

Procedure:

- Inside an argon-filled glovebox to prevent oxidation, weigh the desired amounts of Mg, Ni, and Y powders to achieve the target composition (e.g., $\text{Mg}_{80}\text{Ni}_{15}\text{Y}_5$).
- Transfer the powder mixture and milling balls into a hardened steel vial. A typical ball-to-powder weight ratio is 20:1.
- Seal the vial tightly inside the glovebox.
- Mount the vial on the planetary ball mill.
- Mill the powder mixture at a rotational speed of 300-400 rpm for a specified duration (e.g., 20-50 hours). The milling process is often performed in intervals with cooling periods to prevent excessive heat buildup.
- After milling, return the vial to the glovebox before opening to retrieve the synthesized composite powder.

Characterization of Material Structure and Morphology

3.2.1. X-ray Diffraction (XRD) This protocol is for determining the phase composition and crystal structure of the synthesized material.

Equipment:

- Powder X-ray diffractometer with Cu K α radiation

Procedure:

- Prepare a small amount of the powdered sample on a sample holder. Ensure the surface is flat and level.
- Place the sample holder in the XRD instrument.
- Set the scanning parameters: typically, a 2θ range of 20-90° with a step size of 0.02° and a scan speed of 2°/min.
- Run the scan and collect the diffraction pattern.
- Analyze the resulting diffractogram by comparing the peak positions and intensities to standard diffraction patterns (e.g., from the ICDD database) to identify the phases present (e.g., Mg, MgH₂, Mg₂Ni, YH₂, etc.).

3.2.2. Scanning Electron Microscopy (SEM) This protocol is for observing the surface morphology and microstructure of the composite.

Equipment:

- Scanning Electron Microscope with Energy Dispersive X-ray Spectroscopy (EDS) capability

Procedure:

- Mount a small amount of the powder sample onto an SEM stub using conductive carbon tape.
- If the sample is not sufficiently conductive, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater.

- Insert the stub into the SEM chamber.
- Evacuate the chamber to the required vacuum level.
- Apply an appropriate accelerating voltage and adjust the focus and stigma to obtain a clear image of the particles.
- Capture images at various magnifications to observe the particle size, shape, and surface features.
- Use the EDS detector to perform elemental mapping and determine the distribution of Mg, Ni, and Y within the composite.

Hydrogen Storage Measurements

3.3.1. Pressure-Composition-Temperature (PCT) Analysis using a Sieverts Apparatus This protocol outlines the measurement of hydrogen absorption and desorption isotherms.

Equipment:

- Sieverts-type PCT apparatus
- High-purity hydrogen gas
- Vacuum pump
- Sample holder of known volume
- Thermostatically controlled furnace

Procedure:

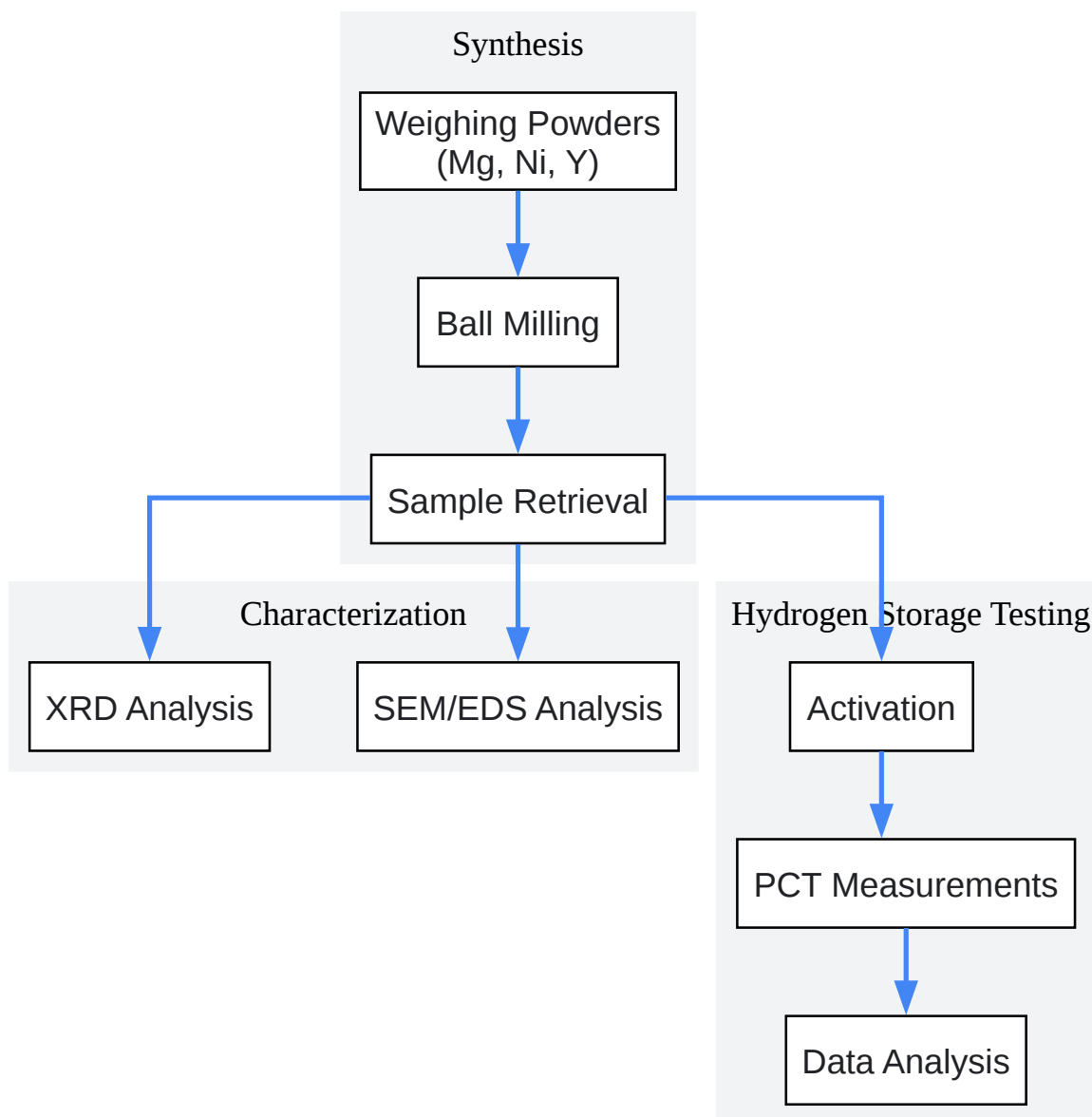
- Accurately weigh a small amount of the sample powder (e.g., 100-500 mg) and load it into the sample holder inside a glovebox.
- Assemble the sample holder and connect it to the Sieverts apparatus.
- Activation: Heat the sample under vacuum to a specified temperature (e.g., 350°C) for several hours to remove any surface contaminants and activate the material. This may be

followed by several cycles of hydrogen absorption and desorption.

- Isotherm Measurement: a. Set the furnace to the desired measurement temperature (e.g., 300°C) and allow the sample temperature to stabilize. b. Evacuate the system. c. Introduce a small, known amount of hydrogen gas from a calibrated reference volume into the sample chamber. d. Monitor the pressure until it reaches equilibrium, indicating the completion of hydrogen absorption for that pressure point. e. Record the final equilibrium pressure and calculate the amount of hydrogen absorbed. f. Repeat steps c-e, incrementally increasing the hydrogen pressure to build the absorption isotherm. g. For the desorption isotherm, start from the maximum pressure and incrementally reduce the pressure by expanding the gas into the reference volume, recording the equilibrium pressure at each step.
- Repeat the isotherm measurements at different temperatures to determine the thermodynamic properties (enthalpy and entropy of hydride formation) using the van 't Hoff equation.

Visualizations

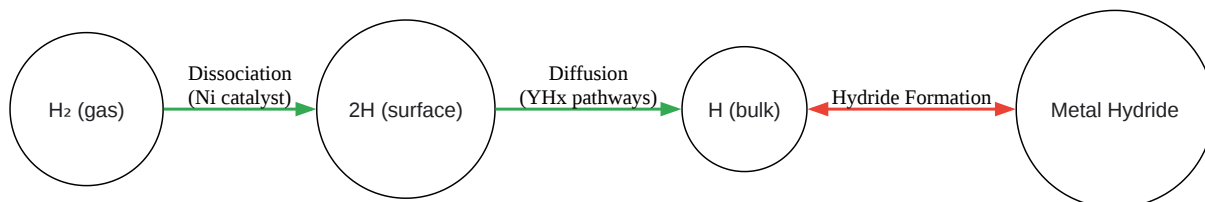
Experimental Workflow



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Caption: Workflow for synthesis, characterization, and testing.

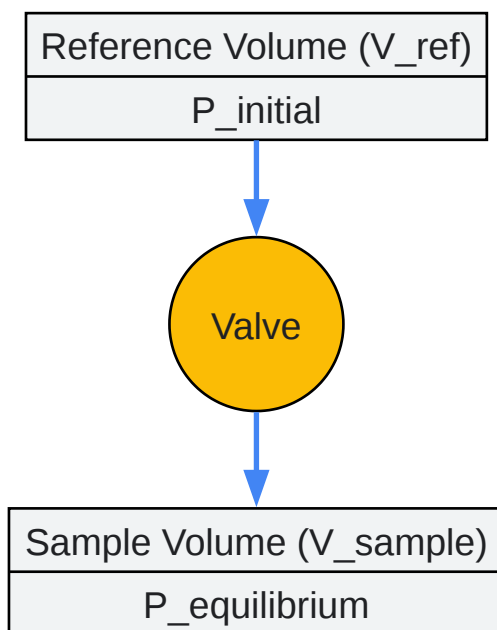
Hydrogen Absorption/Desorption Mechanism



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Caption: Catalytic mechanism of Ni-Y in hydrogen sorption.

Sieverts Method Principle



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Caption: Principle of the Sieverts volumetric method.

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